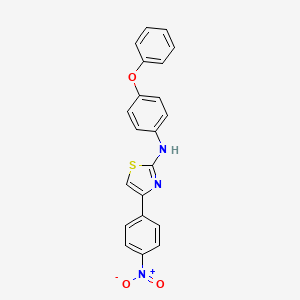![molecular formula C20H22ClN3O3S B11531933 N'-[(E)-(2-chlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11531933.png)
N'-[(E)-(2-chlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzaldehyde and 1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol for several hours.
Product Isolation: The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for precise control of reaction conditions, and large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. The presence of the Schiff base moiety allows it to act as a nucleophile, facilitating various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is unique due to the presence of the chlorophenyl and sulfonyl groups, which impart distinct chemical properties and potential biological activities. These structural features differentiate it from other similar Schiff base hydrazones and contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C20H22ClN3O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-15-6-8-18(9-7-15)28(26,27)24-12-10-16(11-13-24)20(25)23-22-14-17-4-2-3-5-19(17)21/h2-9,14,16H,10-13H2,1H3,(H,23,25)/b22-14+ |
InChI Key |
JMTRTNGNUNJMPB-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11531867.png)
![N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide](/img/structure/B11531873.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11531875.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11531876.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11531878.png)
![N',N''-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]](/img/structure/B11531882.png)
![N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11531884.png)
![Morpholine, 4-[(3-benzyloxy-4-methoxyphenyl)thioxomethyl]-](/img/structure/B11531890.png)
![methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate](/img/structure/B11531894.png)

![2-[(4-bromobenzyl)sulfanyl]-N-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11531912.png)
![2-(4-Nitrophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate](/img/structure/B11531918.png)
![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate](/img/structure/B11531925.png)
